molecular formula C12H15ClN2O B11960340 1-(2-Chlorophenylcarbamoyl)piperidine CAS No. 109075-56-1

1-(2-Chlorophenylcarbamoyl)piperidine

Cat. No.: B11960340
CAS No.: 109075-56-1
M. Wt: 238.71 g/mol
InChI Key: LHVUYBCZBJINTH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenylcarbamoyl)piperidine is a piperidine-derived compound featuring a carbamoyl group linked to a 2-chlorophenyl substituent. Piperidine scaffolds are widely recognized in medicinal chemistry for their structural versatility and pharmacological relevance, particularly in central nervous system (CNS) targeting, antimicrobial agents, and receptor modulation .

Properties

CAS No.

109075-56-1

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N-(2-chlorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C12H15ClN2O/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16)

InChI Key

LHVUYBCZBJINTH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Direct Reaction of Piperidine with 2-Chlorophenyl Isocyanate

The most straightforward method involves the reaction of piperidine with 2-chlorophenyl isocyanate under anhydrous conditions. This one-step process leverages the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the isocyanate group, forming the urea bond.

Procedure :
Piperidine (1.0 equiv) and 2-chlorophenyl isocyanate (1.1 equiv) are combined in dry dichloromethane (DCM) at 0–5°C. The mixture is stirred for 12–24 hours under nitrogen, gradually warming to room temperature. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated, and the crude product is recrystallized from ethanol to yield white crystals.

Key Considerations :

  • Solvent Choice : Polar aprotic solvents like DCM or acetonitrile enhance reaction homogeneity.

  • Stoichiometry : A slight excess of isocyanate ensures complete conversion of the amine.

Coupling Agent-Assisted Synthesis

For sterically hindered or low-reactivity substrates, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate urea formation.

Procedure :
Piperidine (1.0 equiv), 2-chlorophenyl isocyanate (1.05 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are dissolved in anhydrous acetonitrile. The reaction is refluxed for 6–8 hours, cooled, and filtered. The filtrate is concentrated, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Higher yields (up to 90%) compared to non-catalyzed routes.

  • Reduced side reactions from moisture or competing nucleophiles.

Alternative Methods: Hydrazide Intermediate Pathway

A less common approach involves synthesizing a piperidine hydrazide intermediate, which is subsequently treated with 2-chlorophenyl isocyanate. This method, adapted from sulfonamide syntheses, introduces additional steps but improves regioselectivity.

Procedure :

  • Hydrazide Formation : Ethyl piperidine-4-carboxylate reacts with hydrazine hydrate in ethanol to yield piperidine-4-carbohydrazide.

  • Urea Formation : The hydrazide is treated with 2-chlorophenyl isocyanate in acetonitrile, yielding the target compound after recrystallization.

Reaction Optimization and Conditions

Solvent Effects

SolventReaction EfficiencyYield (%)Reference
DichloromethaneModerate75–80
AcetonitrileHigh85–90
TolueneLow50–60

Polar solvents like acetonitrile enhance isocyanate reactivity by stabilizing transition states. Non-polar solvents (e.g., toluene) are less effective unless azeotropic water removal is employed.

Temperature and Time

  • Room Temperature : Suitable for direct reactions (12–24 hours).

  • Reflux Conditions : Accelerate coupling agent-assisted syntheses (6–8 hours).

  • Low Temperatures (0–5°C) : Minimize side reactions during exothermic isocyanate additions.

Catalysts and Additives

  • Triethylamine : Neutralizes trace acids, preventing isocyanate hydrolysis.

  • Benzenesulfonic Acid : Catalyzes condensation reactions in non-polar media.

Purification and Characterization

Workup Procedures

  • Extraction : The crude product is partitioned between ethyl acetate and water to remove unreacted starting materials.

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals.

  • Distillation : For liquid intermediates, fractional distillation under reduced pressure (e.g., 130°C/3–4 mmHg) isolates desired fractions.

Analytical Techniques

  • NMR Spectroscopy : Confirms urea bond formation (δ 7.2–7.5 ppm for aromatic protons, δ 3.4–3.6 ppm for piperidine CH2).

  • HPLC : Purity >98% achieved via C18 column (acetonitrile/water gradient).

Industrial Production Considerations

Scalability

  • Continuous Flow Reactors : Enable precise temperature control and reduced reaction times.

  • Automated Systems : Ensure consistent stoichiometry and minimize human error .

Chemical Reactions Analysis

1-(2-Chlorophenylcarbamoyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chlorophenylcarbamoyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenylcarbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Functional Variations

The following table highlights key piperidine derivatives with structural or functional similarities to 1-(2-chlorophenylcarbamoyl)piperidine:

Compound Name Structural Features Biological Activity Key Findings Reference
1-(3-Phenylbutyl)piperidine Piperidine with 3-phenylbutyl substituent S1R ligand activity (sigma-1 receptor modulation) Displays RMSD > 2.5–4.0 Å in docking studies; hydrophobic interactions with helices α4/α5 .
1-(4-Chlorophenyl)piperidine-2,6-dione Chlorophenyl-substituted piperidine with diketone groups Antimicrobial activity Synthesized via ZnCl2 catalysis; symmetrical structure with high yields .
1-[1-(3-Methoxyphenyl)tetralyl]piperidine (PCP-OCH3) Piperidine with tetralyl and methoxyphenyl groups Analgesic effects (tail immersion test in rats) Outperformed PCP and ketamine in acute thermal pain models .
1-(2-Chloroacetyl)-3-methyl-2,6-bis(trimethoxyphenyl)piperidine-4-one Chloroacetyl and trimethoxyphenyl substituents Pharmacological precursor (biological properties under study) Crystal structure confirms aryl-substituted piperidine’s role in bioactive compounds .
Diphenidine (1-(1,2-diphenylethyl)piperidine) Diarylethyl-piperidine hybrid NMDA receptor antagonist (CNS effects) Marketed as a dissociative psychoactive compound; structural flexibility enhances activity .
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) Benzodioxol-carbonyl-piperidine AMPA receptor modulation (anti-fatigue activity) Exhibits strong AMPA receptor affinity and in vivo anti-fatigue effects .

Key Structural and Functional Differences

Substituent Effects on Receptor Binding: Hydrophobic Interactions: Compounds like 1-(3-phenylbutyl)piperidine rely on hydrophobic substituents (e.g., phenylbutyl) to enhance binding to S1R ligands, whereas this compound’s carbamoyl group may prioritize hydrogen bonding or polar interactions .

Pharmacophore Patterns :

  • S1R ligands (e.g., 1-(3-phenylbutyl)piperidine) require salt bridge interactions with Glu172 and hydrophobic cavity adaptation, while AMPA-targeting analogs like 1-BCP prioritize carbonyl groups for receptor affinity .

Synthetic Accessibility: 1-(4-Chlorophenyl)piperidine-2,6-dione is synthesized via ZnCl2-catalyzed reactions in ethanol, whereas this compound likely requires carbamoylation steps, which may involve isocyanate intermediates .

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